N-[4-(tert-butylsulfamoyl)phenyl]-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-[4-(tert-butylsulfamoyl)phenyl]-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of functional groups, including a sulfonamide, a chlorophenyl group, and a pyrrolidine ring, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(tert-butylsulfamoyl)phenyl]-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-chlorobenzoyl chloride with 1-(4-aminophenyl)-5-oxopyrrolidine-3-carboxamide in the presence of a base to form the corresponding amide. This intermediate is then reacted with tert-butylsulfonamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(tert-butylsulfamoyl)phenyl]-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a corresponding amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[4-(tert-butylsulfamoyl)phenyl]-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(tert-butylsulfamoyl)phenyl]-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes or receptors, inhibiting their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the pyrrolidine ring contributes to the overall stability of the compound.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: An organic compound with a similar tert-butyl group but lacks the sulfonamide and pyrrolidine functionalities.
N,N-bis(4-tert-butylphenyl)hydroxylamine: Contains tert-butyl groups and undergoes reductive bromination.
Uniqueness
N-[4-(tert-butylsulfamoyl)phenyl]-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its combination of functional groups, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C21H24ClN3O4S |
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Molecular Weight |
450.0 g/mol |
IUPAC Name |
N-[4-(tert-butylsulfamoyl)phenyl]-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H24ClN3O4S/c1-21(2,3)24-30(28,29)18-10-6-16(7-11-18)23-20(27)14-12-19(26)25(13-14)17-8-4-15(22)5-9-17/h4-11,14,24H,12-13H2,1-3H3,(H,23,27) |
InChI Key |
HTTCZCUYSHBZCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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